molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

4-Bromo-2-nitrotoluene

Cat. No. B1266186
CAS RN: 60956-26-5
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
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Patent
US05643922

Procedure details

4-Bromo-2-nitrotoluene (25.0g, 116 mmol), 4-fluorophenol (8.70g, 77.6 mmol), potassium carbonate (21.5g, 156 mmol) and pyridine (75 mL), were combined under N2 atmosphere and heated at 90° C. for 30 min. The reaction mixture was cooled to ambient temperature, CuO (15.4g, 194 mmol) was added under a stream of N2, and the resulting dark-brown suspension was heated at reflux for 17 hours. The reaction mixture was cooled to ambient temperature and diluted with ether. The solids were removed by filtration through celite. The ethereal solution was washed with 1.0M aqueous NaOH, 1.0M aqueous HCl and brine, dried over Na2SO4, filtered and concentrated in vacuo to give a dark-brown oil. The crude product was purified by chromatography on silica gel to give 2-nitro-4-(4-fluorophenoxy)-toluene (12.1 g, 63%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuO
Quantity
15.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].N#N>CCOCC.N1C=CC=CC=1>[N+:9]([C:4]1[CH:3]=[C:2]([O:19][C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[CH3:8])([O-:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
21.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
CuO
Quantity
15.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark-brown suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration through celite
WASH
Type
WASH
Details
The ethereal solution was washed with 1.0M aqueous NaOH, 1.0M aqueous HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark-brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.